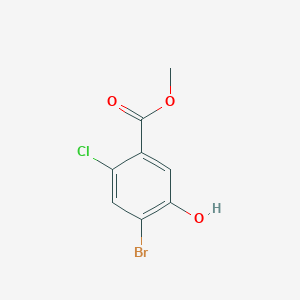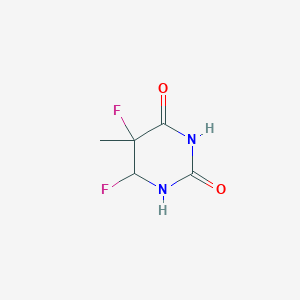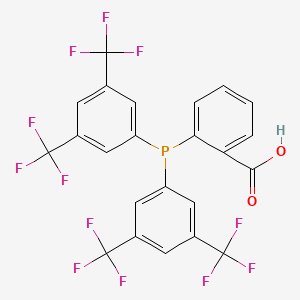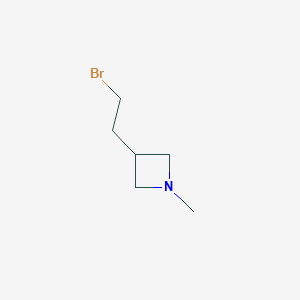![molecular formula C21H26O10S2 B12850463 Tos(-2)[Tos(-6)]Glc1Me](/img/structure/B12850463.png)
Tos(-2)[Tos(-6)]Glc1Me
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tos(-2)[Tos(-6)]Glc1Me is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of multiple tosyl (p-toluenesulfonyl) groups and a glucosyl moiety, which contribute to its reactivity and functionality.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tos(-2)[Tos(-6)]Glc1Me typically involves multi-step organic reactions. The process begins with the protection of the glucosyl moiety, followed by the introduction of tosyl groups through sulfonation reactions. The reaction conditions often require the use of strong acids or bases, along with specific solvents to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and purity. The use of automated systems for monitoring reaction parameters such as temperature, pressure, and pH is crucial to maintain consistency and efficiency in production.
Análisis De Reacciones Químicas
Types of Reactions
Tos(-2)[Tos(-6)]Glc1Me undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove tosyl groups or alter the oxidation state of the compound.
Substitution: this compound can participate in nucleophilic substitution reactions, where tosyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new carbon-sulfur or carbon-nitrogen bonds.
Aplicaciones Científicas De Investigación
Tos(-2)[Tos(-6)]Glc1Me has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of complex molecules through various reaction pathways.
Biology: In biological research, this compound can be used to study enzyme mechanisms and protein interactions due to its reactive tosyl groups.
Industry: this compound is utilized in the production of specialty chemicals and materials, where its unique reactivity can be harnessed for specific applications.
Mecanismo De Acción
The mechanism by which Tos(-2)[Tos(-6)]Glc1Me exerts its effects involves the reactivity of its tosyl groups. These groups can act as electrophiles, facilitating nucleophilic attack and subsequent chemical transformations. The glucosyl moiety may also play a role in the compound’s interactions with biological molecules, potentially influencing its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Tosylmethyl isocyanide (TosMIC): Known for its use in organic synthesis, particularly in the formation of heterocycles.
Tosyl chloride: A common reagent used for introducing tosyl groups into organic molecules.
Glucosyl tosylate: A compound similar to Tos(-2)[Tos(-6)]Glc1Me but with fewer tosyl groups.
Uniqueness
This compound stands out due to its multiple tosyl groups and glucosyl moiety, which provide a unique combination of reactivity and functionality. This makes it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C21H26O10S2 |
|---|---|
Peso molecular |
502.6 g/mol |
Nombre IUPAC |
[(2R,3S,4S,5R)-3,4-dihydroxy-6-methoxy-5-(4-methylphenyl)sulfonyloxyoxan-2-yl]methyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C21H26O10S2/c1-13-4-8-15(9-5-13)32(24,25)29-12-17-18(22)19(23)20(21(28-3)30-17)31-33(26,27)16-10-6-14(2)7-11-16/h4-11,17-23H,12H2,1-3H3/t17-,18-,19+,20-,21?/m1/s1 |
Clave InChI |
LETWHQSOZHSWKU-AWGDKMGJSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H]2[C@H]([C@@H]([C@H](C(O2)OC)OS(=O)(=O)C3=CC=C(C=C3)C)O)O |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)OCC2C(C(C(C(O2)OC)OS(=O)(=O)C3=CC=C(C=C3)C)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2,3-Dihydrothieno[3,4-b][1,4]dioxin-2-yl)methyl (2-(trimethylammonio)ethyl) phosphate](/img/structure/B12850388.png)

![3-[4-(Methylsulfonyl)phenyl]thiophene](/img/structure/B12850399.png)



![4-Bromobicyclo[2.1.1]hexan-1-amine hydrochloride](/img/structure/B12850413.png)





![8'-Chloro-5'-azetidine-spiro[cyclopentane-1,4'(1'H)-quinazolin]-2'(3'H)-one](/img/structure/B12850472.png)
